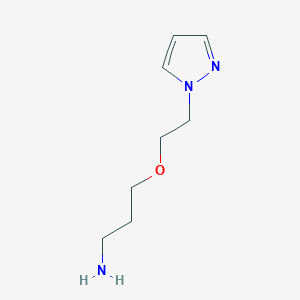![molecular formula C8H7ClN2O B13608632 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core. The carbonyl chloride functional group is then introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride has found applications in various scientific research fields:
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.
Comparación Con Compuestos Similares
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride can be compared with other similar heterocyclic compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure, making it less reactive in certain substitution reactions.
2H-pyrrolo[3,2-b]pyridine: A positional isomer with different reactivity and biological activity profiles.
1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride: Another isomer with the carbonyl chloride group at a different position, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional group placement, which imparts unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-2,4H,3,5H2 |
Clave InChI |
VIVDZPHOSGYJAG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC=N2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















